molecular formula C15H13BrO2 B090757 1-(3-(Benzyloxy)phenyl)-2-bromoethanone CAS No. 19381-40-9

1-(3-(Benzyloxy)phenyl)-2-bromoethanone

Cat. No.: B090757
CAS No.: 19381-40-9
M. Wt: 305.17 g/mol
InChI Key: GFZOJLIHCWKKPR-UHFFFAOYSA-N
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Description

1-(3-(Benzyloxy)phenyl)-2-bromoethanone is an organic compound with a molecular formula of C15H13BrO2 It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a bromoethanone moiety

Preparation Methods

The synthesis of 1-(3-(Benzyloxy)phenyl)-2-bromoethanone typically involves the bromination of 1-(3-(Benzyloxy)phenyl)ethanone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(3-(Benzyloxy)phenyl)-2-bromoethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromoethanone moiety can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted ethanone derivatives.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes .

Scientific Research Applications

1-(3-(Benzyloxy)phenyl)-2-bromoethanone has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, such as anti-inflammatory, antiviral, and anticancer properties.

    Material Science: It is used in the preparation of functional materials, including polymers and nanomaterials, due to its unique structural features.

Comparison with Similar Compounds

1-(3-(Benzyloxy)phenyl)-2-bromoethanone can be compared with other similar compounds, such as:

    1-(4-(Benzyloxy)phenyl)-2-bromoethanone: Similar structure but with the benzyloxy group at the para position, which can influence its reactivity and biological activity.

    1-(3-(Methoxy)phenyl)-2-bromoethanone: The methoxy group can alter the compound’s electronic properties and its interactions with molecular targets.

    1-(3-(Benzyloxy)phenyl)-2-chloroethanone:

Properties

IUPAC Name

2-bromo-1-(3-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c16-10-15(17)13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZOJLIHCWKKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172993
Record name 2-Bromo-1-(3-(phenylmethoxy)phenyl)ethan-1-one
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Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19381-40-9
Record name 2-Bromo-1-[3-(phenylmethoxy)phenyl]ethanone
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Record name 2-Bromo-1-(3-(phenylmethoxy)phenyl)ethan-1-one
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Record name 2-Bromo-1-(3-(phenylmethoxy)phenyl)ethan-1-one
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Record name 2-bromo-1-[3-(phenylmethoxy)phenyl]ethan-1-one
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Record name 3-Benzyloxyphenacyl bromide
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